molecular formula C15H19ClN2S B2628673 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 129377-48-6

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2628673
CAS No.: 129377-48-6
M. Wt: 294.84
InChI Key: UNOCYEMBBBAAKJ-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole class of compounds. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to a thiazole ring substituted with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Cyclohexylphenyl Group: The cyclohexylphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiazole compound in the presence of a palladium catalyst.

    Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new thiazole-based compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as thiazole derivatives are known to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexylphenyl group can enhance the compound’s binding affinity and specificity towards its targets. The amine group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    4-Phenyl-1,3-thiazol-2-amine hydrochloride: Lacks the cyclohexyl group, which may result in different binding properties and biological activity.

    4-(4-Methylphenyl)-1,3-thiazol-2-amine hydrochloride: Contains a methyl group instead of a cyclohexyl group, which can affect its hydrophobicity and interaction with targets.

    4-(4-Chlorophenyl)-1,3-thiazol-2-amine hydrochloride: Contains a chlorine atom, which can influence its reactivity and biological activity.

Uniqueness: The presence of the cyclohexyl group in 4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine hydrochloride distinguishes it from other similar compounds. This group can enhance the compound’s hydrophobicity, potentially improving its membrane permeability and interaction with hydrophobic pockets in biological targets. Additionally, the cyclohexyl group can influence the compound’s overall three-dimensional structure, affecting its binding affinity and specificity.

Properties

IUPAC Name

4-(4-cyclohexylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2S.ClH/c16-15-17-14(10-18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h6-11H,1-5H2,(H2,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOCYEMBBBAAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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